1'-((1-methyl-1H-imidazol-4-yl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one
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Description
The compound “1’-((1-methyl-1H-imidazol-4-yl)sulfonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one” is a complex organic molecule. It contains an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms, present in many important biological compounds .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. It includes an imidazole ring, a sulfonyl group, and a spiro configuration involving an isobenzofuran and a piperidin ring .Scientific Research Applications
Sigma Ligand Affinity and Selectivity
Spiro[isobenzofuran-1(3H),4'-piperidines] and related derivatives have been synthesized to evaluate their affinity and selectivity as sigma ligands. Compounds in this class have been identified to exhibit significant affinity for sigma 2 binding sites, with selectivity influenced by the N-substituent's size and the introduction of substituents in the benzene ring of the spiro[isobenzofuran-1(3H),4'-piperidine] system. These structural modifications have been shown to govern sigma 1/sigma 2 affinity and selectivity, contributing to the understanding of sigma receptor ligands (Moltzen, Perregaard, & Meier, 1995).
Antimicrobial and Analytical Applications
A study on fluorine-substituted spirosteroidalthiazolidin-4-one derivatives of sulfa drugs revealed their potent antimicrobial activities towards pathogenic bacteria and fungi, demonstrating the potential of spiro compounds in the development of new antimicrobial agents. Additionally, the analytical applications of these compounds have been explored, including their use in the voltammetric detection and separation of bismuth(III) from water, showcasing the versatility of spiro compounds in both biological and analytical chemistry (Makki, Alfooty, Abdel-Rahman, & El-Shahawi, 2016).
Central Nervous System Agent Potential
Spiro[isobenzofuran-1(3H),4'-piperidines] have also been synthesized and evaluated for their potential as central nervous system agents. Studies have focused on the antitetrabenazine activity of these compounds, identifying specific structural features that contribute to their CNS activity. This research provides insights into the design of novel therapeutics targeting the central nervous system, highlighting the therapeutic potential of spiro compounds in CNS disorders (Bauer et al., 1976).
Histamine Receptor Antagonism
A novel class of 4-alkoxy-[1'-cyclobutyl-spiro(3,4-dihydrobenzopyran-2,4'-piperidine)] analogues has been designed and synthesized as histamine-3 receptor (H3R) antagonists. These compounds have been identified with excellent H3R affinities and pharmacokinetic properties, suggesting their potential in the development of therapies for disorders related to histamine function (Becknell et al., 2012).
Properties
IUPAC Name |
1'-(1-methylimidazol-4-yl)sulfonylspiro[2-benzofuran-3,4'-piperidine]-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S/c1-18-10-14(17-11-18)24(21,22)19-8-6-16(7-9-19)13-5-3-2-4-12(13)15(20)23-16/h2-5,10-11H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTJCBNYEDVTBGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)N2CCC3(CC2)C4=CC=CC=C4C(=O)O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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